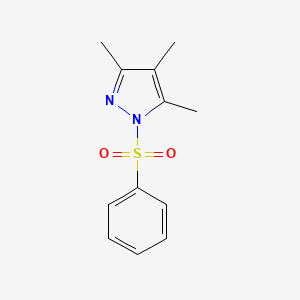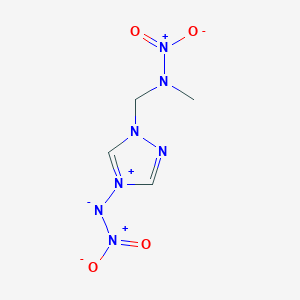![molecular formula C18H18ClN3O4S B5147908 3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide CAS No. 428496-26-8](/img/structure/B5147908.png)
3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide
Vue d'ensemble
Description
3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide, also known as CTB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of 3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide involves the covalent modification of the catalytic cysteine residue in the active site of PTPs. 3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide contains a thiosemicarbazide group, which can react with the cysteine residue to form a stable adduct, thereby inhibiting the enzyme activity. The inhibition of PTPs by 3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide leads to the activation of downstream signaling pathways, such as the insulin receptor signaling pathway, which can have therapeutic implications for diabetes and other metabolic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide depend on the specific PTPs that are inhibited. For example, the inhibition of PTP1B by 3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide can enhance insulin sensitivity and glucose uptake in adipocytes and muscle cells, which can improve glucose homeostasis in diabetic patients. The inhibition of SHP-1 and SHP-2 by 3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide can enhance T cell receptor signaling and cytokine production, which can improve immune responses in autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments include its high potency and selectivity for PTPs, its ability to inhibit a broad range of PTPs, and its covalent modification of the catalytic cysteine residue, which provides a stable and irreversible inhibition. The limitations of using 3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments include its potential off-target effects, its irreversible inhibition of PTPs, which can complicate the interpretation of results, and its potential toxicity, which can affect cell viability and experimental outcomes.
Orientations Futures
There are several future directions for the research on 3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide. One direction is to develop more selective and reversible PTP inhibitors that can overcome the limitations of 3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide. Another direction is to explore the therapeutic potential of 3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide and other PTP inhibitors in the treatment of human diseases, such as diabetes, cancer, and autoimmune disorders. Additionally, the use of 3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide and other PTP inhibitors in combination with other drugs or therapies may provide synergistic effects and improve the efficacy of treatment.
Méthodes De Synthèse
The synthesis method of 3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction of 3-butoxybenzoyl chloride with 2-chloro-5-nitroaniline in the presence of sodium carbonate and carbon disulfide to form the intermediate compound, which is then treated with thiosemicarbazide in the presence of hydrochloric acid to yield 3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide. The yield of 3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide is around 70-80%, and the purity can be further improved by recrystallization.
Applications De Recherche Scientifique
3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide has been widely used in scientific research as a PTP inhibitor. It has been shown to inhibit a broad range of PTPs, including PTP1B, SHP-1, and SHP-2, which are implicated in many human diseases, such as diabetes, cancer, and autoimmune disorders. 3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide has been used to study the role of PTPs in various cellular processes, such as insulin signaling, cell cycle regulation, and immune responses.
Propriétés
IUPAC Name |
3-butoxy-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-2-3-9-26-14-6-4-5-12(10-14)17(23)21-18(27)20-16-11-13(22(24)25)7-8-15(16)19/h4-8,10-11H,2-3,9H2,1H3,(H2,20,21,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHAWEQUDWTMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701168414 | |
| Record name | 3-Butoxy-N-[[(2-chloro-5-nitrophenyl)amino]thioxomethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
428496-26-8 | |
| Record name | 3-Butoxy-N-[[(2-chloro-5-nitrophenyl)amino]thioxomethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428496-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butoxy-N-[[(2-chloro-5-nitrophenyl)amino]thioxomethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5147834.png)


![ethyl 1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5147859.png)
amino]benzamide](/img/structure/B5147860.png)
![3,4,4-trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B5147866.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5147869.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5147878.png)
![2-[(5-ethoxy-1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5147880.png)
![1-[(5-bromo-2-furyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5147889.png)

![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methylphenoxy)piperidine](/img/structure/B5147897.png)